molecular formula C14H13F6N3O3S2 B11087495 N-(1,1,1,3,3,3-hexafluoro-2-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)propanamide

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)propanamide

Cat. No.: B11087495
M. Wt: 449.4 g/mol
InChI Key: OWZFHBPELCJUIZ-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-Hexafluoro-2-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-2-propanyl)propanamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropyl group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-2-propanyl)propanamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.

    Attachment of the Hexafluoropropyl Group: The hexafluoropropyl group is introduced through nucleophilic substitution reactions involving hexafluoropropanol derivatives.

    Formation of the Final Amide: The final step involves the formation of the amide bond through the reaction of the intermediate with propanoyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-Hexafluoro-2-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-2-propanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(1,1,1,3,3,3-Hexafluoro-2-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-2-propanyl)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for new therapeutics.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-2-propanyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another similar compound with applications in synthesis and materials science.

Uniqueness

N-(1,1,1,3,3,3-Hexafluoro-2-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-2-propanyl)propanamide is unique due to its combination of a hexafluoropropyl group and a benzothiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H13F6N3O3S2

Molecular Weight

449.4 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]propan-2-yl]propanamide

InChI

InChI=1S/C14H13F6N3O3S2/c1-3-10(24)22-12(13(15,16)17,14(18,19)20)23-11-21-8-5-4-7(28(2,25)26)6-9(8)27-11/h4-6H,3H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

OWZFHBPELCJUIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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